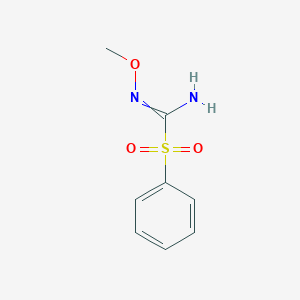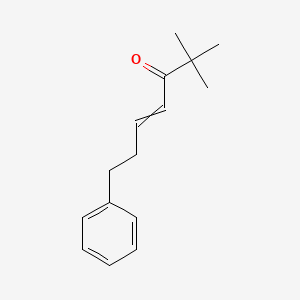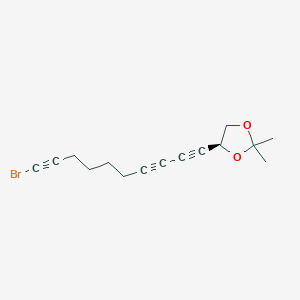
(4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane is a synthetic organic compound characterized by its unique structure, which includes a brominated deca-triyne chain and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane typically involves multiple steps:
Formation of the Bromodeca-1,3,9-triyne Chain: This step involves the coupling of appropriate alkyne precursors using palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.
Introduction of the Dioxolane Ring: The dioxolane ring is introduced through a cyclization reaction, often involving the use of acid catalysts to promote the formation of the ring structure.
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (4S) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the alkyne chain, converting it to alkenes or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical for reducing alkynes.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of brominated compounds with biological systems. Its ability to undergo various chemical reactions makes it useful for labeling and tracking in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its ability to form stable, functionalized structures.
Mécanisme D'action
The mechanism of action of (4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane involves its interaction with molecular targets through its brominated and alkyne functional groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-4-(10-Chlorodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine.
(4S)-4-(10-Iododeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane: Similar structure but with an iodine atom instead of bromine.
(4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxane: Similar structure but with a dioxane ring instead of dioxolane.
Uniqueness
The uniqueness of (4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane lies in its specific combination of a brominated alkyne chain and a dioxolane ring. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
827622-25-3 |
|---|---|
Formule moléculaire |
C15H17BrO2 |
Poids moléculaire |
309.20 g/mol |
Nom IUPAC |
(4S)-4-(10-bromodeca-1,3,9-triynyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C15H17BrO2/c1-15(2)17-13-14(18-15)11-9-7-5-3-4-6-8-10-12-16/h14H,3-4,6,8,13H2,1-2H3/t14-/m0/s1 |
Clé InChI |
INBVUOOMQVDKEG-AWEZNQCLSA-N |
SMILES isomérique |
CC1(OC[C@@H](O1)C#CC#CCCCCC#CBr)C |
SMILES canonique |
CC1(OCC(O1)C#CC#CCCCCC#CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


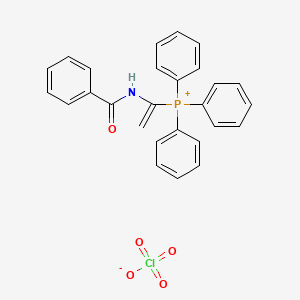
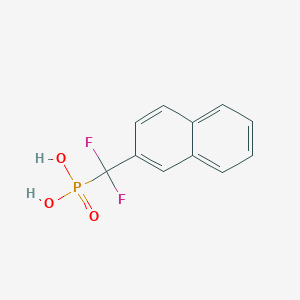

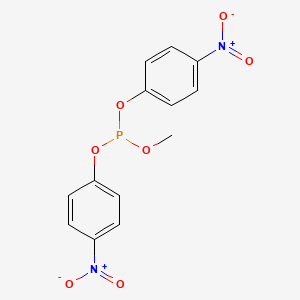
![Hexanamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12551972.png)
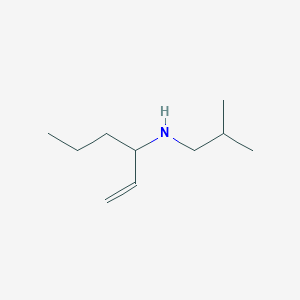
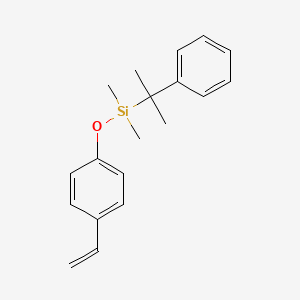
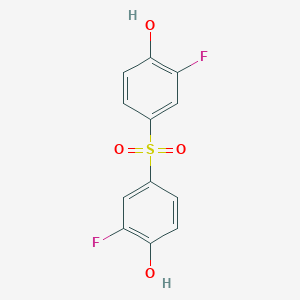

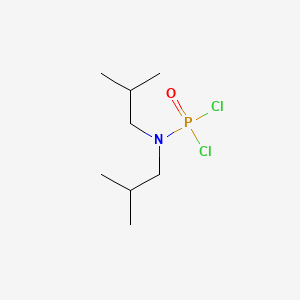
![2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol](/img/structure/B12552019.png)
